molecular formula C17H14N2O7 B12779864 2-Hydroxyethyl 2-methyl-4-(3-nitrophenyl)-5-oxo-5,7-dihydrofuro(3,4-b)pyridine-3-carboxylate CAS No. 85677-99-2

2-Hydroxyethyl 2-methyl-4-(3-nitrophenyl)-5-oxo-5,7-dihydrofuro(3,4-b)pyridine-3-carboxylate

Cat. No.: B12779864
CAS No.: 85677-99-2
M. Wt: 358.3 g/mol
InChI Key: IZYXCJVHSFKXPJ-UHFFFAOYSA-N
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Description

2-Hydroxyethyl 2-methyl-4-(3-nitrophenyl)-5-oxo-5,7-dihydrofuro(3,4-b)pyridine-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furo-pyridine core, a nitrophenyl group, and a hydroxyethyl ester, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyethyl 2-methyl-4-(3-nitrophenyl)-5-oxo-5,7-dihydrofuro(3,4-b)pyridine-3-carboxylate typically involves multi-step organic reactions. The process often starts with the preparation of the furo-pyridine core, followed by the introduction of the nitrophenyl group and the hydroxyethyl ester. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening, and automated synthesis platforms. These methods help in scaling up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl 2-methyl-4-(3-nitrophenyl)-5-oxo-5,7-dihydrofuro(3,4-b)pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The hydroxyethyl ester can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to the formation of various ester derivatives.

Scientific Research Applications

2-Hydroxyethyl 2-methyl-4-(3-nitrophenyl)-5-oxo-5,7-dihydrofuro(3,4-b)pyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyethyl 2-methyl-4-(3-aminophenyl)-5-oxo-5,7-dihydrofuro(3,4-b)pyridine-3-carboxylate: Similar structure but with an amino group instead of a nitro group.

    2-Hydroxyethyl 2-methyl-4-(3-chlorophenyl)-5-oxo-5,7-dihydrofuro(3,4-b)pyridine-3-carboxylate: Contains a chlorophenyl group instead of a nitrophenyl group.

Uniqueness

The uniqueness of 2-Hydroxyethyl 2-methyl-4-(3-nitrophenyl)-5-oxo-5,7-dihydrofuro(3,4-b)pyridine-3-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitrophenyl group, in particular, may enhance its reactivity and potential biological activity compared to similar compounds.

Properties

85677-99-2

Molecular Formula

C17H14N2O7

Molecular Weight

358.3 g/mol

IUPAC Name

2-hydroxyethyl 2-methyl-4-(3-nitrophenyl)-5-oxo-7H-furo[3,4-b]pyridine-3-carboxylate

InChI

InChI=1S/C17H14N2O7/c1-9-13(16(21)25-6-5-20)14(15-12(18-9)8-26-17(15)22)10-3-2-4-11(7-10)19(23)24/h2-4,7,20H,5-6,8H2,1H3

InChI Key

IZYXCJVHSFKXPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C(=N1)COC2=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCO

Origin of Product

United States

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